N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide
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Overview
Description
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide is a complex organic compound with the molecular formula C24H19NO3S and a molecular weight of 401.47756 g/mol . This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a phenylacetyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the acylation of 2-phenylacetic acid with 2-aminonaphthalene-2-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid chloride or anhydride, and the temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted sulfonamides and phenyl derivatives.
Scientific Research Applications
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: A simpler analog with similar chemical properties but lacking the phenylacetyl group.
2-Phenylnaphthalene: Shares the naphthalene and phenyl groups but lacks the sulfonamide functionality.
Uniqueness
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and phenylacetyl groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C24H19NO3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C24H19NO3S/c26-24(16-18-8-2-1-3-9-18)22-12-6-7-13-23(22)25-29(27,28)21-15-14-19-10-4-5-11-20(19)17-21/h1-15,17,25H,16H2 |
InChI Key |
SFDKYEGYWDCTQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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